2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide
Description
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide is a synthetic compound featuring a piperazine core substituted with a 2-chlorophenyl group, an acetamide linker, and a 1-cyanocyclopentyl moiety at the N-terminus. This structure combines pharmacophoric elements common in bioactive molecules: the piperazine ring (a scaffold for CNS-targeting drugs) and the cyanocyclopentyl group (a sterically bulky, polar substituent that may influence solubility and receptor binding).
Properties
Molecular Formula |
C18H23ClN4O |
|---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
InChI |
InChI=1S/C18H23ClN4O/c19-15-5-1-2-6-16(15)23-11-9-22(10-12-23)13-17(24)21-18(14-20)7-3-4-8-18/h1-2,5-6H,3-4,7-13H2,(H,21,24) |
InChI Key |
XZHBCIYRBAERJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorophenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a cyanocyclopentyl acetamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce different functional groups, leading to a variety of substituted products.
Scientific Research Applications
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The piperazine ring and the chlorophenyl group are crucial for binding to biological targets, while the acetamide and cyanocyclopentyl groups influence the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Biological Activity
The compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide is a piperazine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 319.83 g/mol. The structure features a piperazine ring, which is commonly associated with various pharmacological activities.
Biological Activity Overview
Research has indicated that compounds containing piperazine moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Some studies suggest potential anticancer effects, particularly through mechanisms involving apoptosis.
- Neurological Effects : Certain piperazine derivatives are investigated for their psychotropic effects.
Antimicrobial Activity
A study evaluated the antimicrobial potential of newly synthesized N-(substituted phenyl)-2-chloroacetamides, including compounds similar to this compound. The results indicated:
- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans.
These findings suggest that the presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
Anticancer Activity
In vitro studies have explored the anticancer properties of similar piperazine derivatives. For instance, compounds were subjected to MTT assays to assess cytotoxicity against various cancer cell lines. Key findings include:
- Certain derivatives exhibited significant cytotoxicity comparable to standard anticancer agents like 5-fluorouracil.
- Mechanistic studies indicated that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives can often be correlated with their chemical structure. For example:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| This compound | Antimicrobial | Effective against MRSA |
| N-(substituted phenyl)-2-chloroacetamides | Anticancer | Induced apoptosis in cancer cells |
| Piperazine Derivatives | Neurological | Potential psychotropic effects |
This table summarizes key insights into how structural modifications can influence biological activity.
Case Studies
- Antimicrobial Efficacy : In a comparative study, several chloroacetamides were tested against S. aureus and E. coli. Compounds with para-substituted chlorophenyl groups demonstrated enhanced antibacterial properties due to improved membrane permeability .
- Anticancer Research : A series of piperazine derivatives were synthesized and tested for anticancer activity. The results revealed that modifications in the side chains significantly impacted their efficacy against various cancer cell lines, highlighting the importance of SAR analysis in drug development .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s key structural elements are compared to similar derivatives from the evidence (Table 1):
Table 1. Structural and Physical Comparison of Analogs
Key Observations :
- Substituent Position : The 2-chlorophenyl group on piperazine (as in 8b, 8d, and 15) is associated with higher melting points (>150°C) compared to analogs with 3-chlorophenyl (e.g., 303091-53-4) .
- N-Terminal Modifications: The 1-cyanocyclopentyl group in the target compound introduces steric bulk and polarity, contrasting with aromatic N-substituents (e.g., quinazolinone in 8b or trifluoromethylphenyl in 15). This may reduce crystallinity compared to rigid aromatic systems .
- Spectral Trends : Piperazine protons consistently appear at δ ~2.7–3.1 ppm in NMR, while carbonyl stretches (C=O) in IR are observed near 1679 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
